molecular formula C13H14BrNO2 B1294758 tert-Butyl 7-bromo-1H-indole-1-carboxylate CAS No. 868561-17-5

tert-Butyl 7-bromo-1H-indole-1-carboxylate

Cat. No.: B1294758
CAS No.: 868561-17-5
M. Wt: 296.16 g/mol
InChI Key: QKTLZTNNVUGEOY-UHFFFAOYSA-N
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Description

tert-Butyl 7-bromo-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The tert-butyl group and the bromine atom attached to the indole ring make this compound particularly interesting for various chemical reactions and applications.

Scientific Research Applications

tert-Butyl 7-bromo-1H-indole-1-carboxylate has several applications in scientific research:

Mechanism of Action

While the specific mechanism of action for “tert-Butyl 7-bromo-1H-indole-1-carboxylate” is not mentioned in the retrieved papers, indole derivatives are known to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Safety and Hazards

The compound is classified as a combustible liquid. The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Future Directions

The compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B . Therefore, future research could focus on exploring its potential applications in the development of new drugs or treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 7-bromo-1H-indole-1-carboxylate can be synthesized through several methods. One common approach involves the bromination of tert-butyl indole-1-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve good yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-bromo-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield tert-butyl 7-amino-1H-indole-1-carboxylate, while oxidation can produce tert-butyl 7-bromo-1H-indole-2,3-dione .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 7-chloro-1H-indole-1-carboxylate
  • tert-Butyl 7-fluoro-1H-indole-1-carboxylate
  • tert-Butyl 7-iodo-1H-indole-1-carboxylate

Uniqueness

tert-Butyl 7-bromo-1H-indole-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications .

Properties

IUPAC Name

tert-butyl 7-bromoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)15-8-7-9-5-4-6-10(14)11(9)15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTLZTNNVUGEOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649980
Record name tert-Butyl 7-bromo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868561-17-5
Record name tert-Butyl 7-bromo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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